molecular formula C10H14O3 B101107 3-(4-Methylphenoxy)propane-1,2-diol CAS No. 17131-24-7

3-(4-Methylphenoxy)propane-1,2-diol

Cat. No. B101107
CAS RN: 17131-24-7
M. Wt: 182.22 g/mol
InChI Key: HEILYJUNOUXHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methylphenoxy)propane-1,2-diol” is a heterocyclic organic compound with the molecular formula C10H14O3 . It is also known by other names such as p-Mephenesin and 3-(p-tolyloxy)-1,2-propanediol . The IUPAC name for this compound is 3-(4-methylphenoxy)propane-1,2-diol .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, the synthesis of Impurity D of Metoprolol, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, has been accomplished in two steps starting from Epichlorhydrin .


Molecular Structure Analysis

The molecular weight of “3-(4-Methylphenoxy)propane-1,2-diol” is 182.216 g/mol . The molecular structure can be represented by the canonical SMILES string: CC1=CC=C(C=C1)OCC(CO)O . The InChI Key for this compound is HEILYJUNOUXHJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of “3-(4-Methylphenoxy)propane-1,2-diol” is 351.9ºC at 760 mmHg and it has a density of 1.152g/cm³ . It has 3 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

Kinetics and Mechanism in Synthesis

3-(4-Methylphenoxy)propane-1,2-diol is utilized in the synthesis of pharmaceutical compounds. A study by Pawar and Yadav (2015) explored the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propandiols, demonstrating its role in producing optically pure intermediates crucial for pharmaceutical synthesis (Pawar & Yadav, 2015).

Molecular Properties and Vibrational Analysis

The molecular properties and harmonic wavenumbers of variants of 3-(4-Methylphenoxy)propane-1,2-diol have been analyzed using ab initio and density functional theory, as detailed in a study by Sinha et al. (2011). This research provides insights into its polarizability, static hyperpolarizability, and molecular electrostatic potential, useful for understanding its active sites (Sinha et al., 2011).

Conformational Flexibility

Écija et al. (2014) conducted a study on the conformational flexibility of mephenesin (a form of 3-(4-Methylphenoxy)propane-1,2-diol), investigating its structural and dynamical aspects. This research provides insights into the orientation of the carbon chain relative to the benzene plane and the effect of substituent position on rotational barriers, contributing to a better understanding of its structural dynamics (Écija et al., 2014).

Synthesis of Stereoisomers

Research by Bredikhina et al. (2016) on the synthesis of β3-adrenoceptor antagonist SR 59230 utilized 3-(4-Methylphenoxy)propane-1,2-diol derivatives. This study highlights its application in the synthesis of non-racemic diols and the subsequent creation of stereoisomers for pharmaceutical purposes (Bredikhina et al., 2016).

Antimicrobial Additives in Lubricating Oils

A study by Mammadbayli et al. (2018) investigated the synthesis of aminomethoxy derivatives of 1-(3-Methylphenoxy)-3-(Ethylsulfanyl)propane as antimicrobial additives for lubricating oils. This demonstrates its potential in enhancing the antimicrobial properties of industrial oils (Mammadbayli et al., 2018).

Future Directions

“3-(4-Methylphenoxy)propane-1,2-diol” could potentially be used as a precursor in the synthesis of chiral beta blockers . Both racemic and single-enantiomeric samples of a similar compound, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, were synthesized and characterized by single crystal XRD . The results obtained confirmed the influence of the chiral environment on the crystallization of scalarly identical molecules .

properties

IUPAC Name

3-(4-methylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEILYJUNOUXHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937971
Record name 3-(4-Methylphenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)propane-1,2-diol

CAS RN

17131-24-7
Record name 3-(4-Methylphenoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17131-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(p-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenoxy)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenoxy)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenoxy)propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-(4-Methylphenoxy)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(4-Methylphenoxy)propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenoxy)propane-1,2-diol

Citations

For This Compound
8
Citations
AA Bredikhin, ZA Bredikhina, FS Akhatova… - researchgate.net
The NMR spectra (600 MHz for 1H and 150.864 MHz for 13C) were recorded on a Bruker Avance-600 spectrometer in CDCl3 with TMS or the signals of the solvent as the internal …
Number of citations: 2 www.researchgate.net
N Bala, SS Chimni, HS Saini, BS Chadha - Journal of Molecular Catalysis B …, 2010 - Elsevier
The phenyl glycidyl ether derivatives have been kinetically resolved with the growing cells of Bacillus alcalophilus MTCC10234 yielding (S)-epoxides with up to >99% ee and (R)-diols …
Number of citations: 32 www.sciencedirect.com
AA Bredikhin, DV Zakharychev, ZA Bredikhina… - …, 2012 - pubs.rsc.org
According to differential scanning calorimetry data ortho-, meta-, and para-tolyl glycerol ethers 1–3 form thermodynamically most stable crystal phases during solution crystallization. For …
Number of citations: 24 pubs.rsc.org
AA Bredikhin, DV Zakharychev… - Crystal Growth & …, 2018 - ACS Publications
When studying the crystallization in a monotonously varying series of chiral glycerol ethers para-Alk-C 6 H 4 -OCH 2 CH(OH)CH 2 OH [Alk = Me (1), Et (2), n-Pr (3), and n-Bu (4)] it was …
Number of citations: 13 pubs.acs.org
C Zhu, K Yang, H Wang, Y Fang, L Feng… - ACS Central …, 2022 - ACS Publications
Efficient enantioselective separation using porous materials requires tailored and diverse pore environments to interact with chiral substrates; yet, current cage materials usually feature …
Number of citations: 9 pubs.acs.org
ZQ Liu, LP Zhang, F Cheng, LT Ruan, ZC Hu… - Catalysis …, 2011 - Elsevier
In the current study, an epoxide hydrolase (EH) gene from Rhodosporidium toruloides was synthesized and expressed in Escherichia coli. After purification, we found that the optimal …
Number of citations: 36 www.sciencedirect.com
AA Bredikhin, DV Zakharychev, RR Fayzullin… - Tetrahedron …, 2013 - Elsevier
A series of enantiopure and racemic p-alkylphenyl glycerol ethers 1a–k were synthesized. A new, sensitive, and pictorial method of comparison of the IR spectra of solid enantiopure …
Number of citations: 31 www.sciencedirect.com
G Egri, A Kolbert, J Bálint, E Fogassy, L Novák… - Tetrahedron …, 1998 - Elsevier
A series of 1-acetoxy-3-aryloxypropan-2-ones 1a–m were synthesized and subjected to biotransformation by baker's yeast yielding optically active monoacetates 5 or ent-5 and/or diols …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.